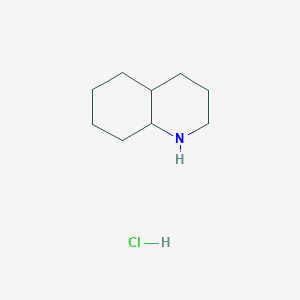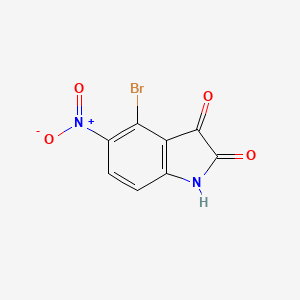![molecular formula C7H15NS B13254369 3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
3-[(Methylsulfanyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylsulfanyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with methylthiomethyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and methylthiomethyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding piperidine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the methylsulfanyl group.
Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
Thiomethylpiperidine: A derivative with a thiomethyl group attached to the piperidine ring.
Uniqueness
3-[(Methylsulfanyl)methyl]piperidine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential applications. This functional group can influence the compound’s reactivity, biological activity, and overall utility in various fields.
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C7H15NS/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
XFEURNJWWUGWNL-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)


![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)


![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254333.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13254335.png)

![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)

